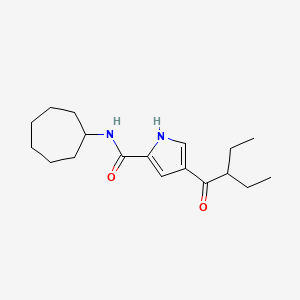
N-cicloheptil-4-(2-etilbutanoyl)-1H-pirrol-2-carboxamida
Descripción general
Descripción
Synthesis Analysis
The synthesis of various cyclohexanecarboxamide and cyclopentene-1-carboxamide derivatives has been explored in the provided studies. In one study, a series of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives were synthesized, with aryl substituents ranging from phenyl to naphthalen-1yl . Another research focused on the thermal-induced dimerization cyclization of ethyl N-(styrylcarbamoyl)acetate derivatives to form 4-hydroxy-2(1H)-pyridone-3-carboxamide derivatives . Additionally, novel 2-(4-chlorobenzylamino)-4-(cyclohexylmethylamino)-pyrimidine-5-carboxamide derivatives were synthesized and confirmed by NMR and MS spectral data . Syntheses of 2-(4-carboxybutenyl)- and 2-(4-carboxybutynyl)-cyclopentene-1-carboxamides were also reported, with the aim of mimicking the phosphoSer–Pro dipeptide motif .
Molecular Structure Analysis
The molecular structure of one of the synthesized compounds, N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, was characterized by single crystal X-ray diffraction, revealing a triclinic space group and a chair conformation for the cyclohexane ring . The molecular conformation is stabilized by an intramolecular hydrogen bond forming a pseudo-six-membered ring . This detailed structural analysis provides insight into the conformational stability of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include dimerization cyclization, which was thermally induced in the case of ethyl N-(styrylcarbamoyl)acetate derivatives . The Stille, Sonogashira, and Suzuki couplings were employed to join side chains to cyclopentene-1-carboxylate esters . These reactions are crucial for the formation of the target compounds and demonstrate the versatility of the synthetic methods used.
Physical and Chemical Properties Analysis
While the provided papers do not give extensive details on the physical and chemical properties of "N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide," they do provide some insights into the properties of similar compounds. For instance, the thermal-induced reactions suggest that the compounds have specific thermal properties that enable their transformation under high temperatures . The intramolecular hydrogen bond observed in the crystal structure analysis indicates potential solubility and stability characteristics .
Case Studies and Applications
The antitubercular activity of the synthesized pyrimidine-5-carboxamide derivatives was evaluated, with some compounds showing potent activity against Mycobacterium tuberculosis . This suggests potential pharmaceutical applications for these compounds. Docking studies also suggest that these compounds could interact with the binding site of enoyl-CoA hydratase, indicating their mechanism of action as anti-TB agents .
Aplicaciones Científicas De Investigación
Propiedades Antiinflamatorias y Analgésicas
N-cicloheptil-4-(2-etilbutanoyl)-1H-pirrol-2-carboxamida pertenece a la clase de ácidos 2-arilpropanoicos, que son fármacos antiinflamatorios no esteroideos (AINE). Estos compuestos se utilizan ampliamente para tratar la artritis y los trastornos musculoesqueléticos. Notablemente, ibuprofeno, un AINE conocido, comparte similitudes estructurales con nuestro compuesto. Al acoplar ibuprofeno con triptamina a través de un enlace amida, los investigadores obtuvieron N-[2-(1H-indol-3-il)etil]-2-(4-isobutilfenil)propanamida . Esto sugiere posibles efectos antiinflamatorios y analgésicos.
Actividades Biológicas
La triptamina y sus derivados exhiben una amplia gama de actividades biológicas. Estas incluyen interacciones con los receptores de serotonina, la modulación de neurotransmisores y posibles efectos antidepresivos. La incorporación de triptamina en nuestro compuesto puede contribuir a su perfil farmacológico .
Potencial Anticancerígeno
Dadas las características estructurales del compuesto, vale la pena explorar su potencial como agente anticancerígeno. Los investigadores han sintetizado análogos relacionados con efectos inhibitorios sobre la polimerización de tubulina, un proceso crítico para la división celular. Investigar el impacto de this compound en las líneas celulares cancerosas podría revelar pistas prometedoras .
Efectos Neuroprotectores
La porción indol en nuestro compuesto sugiere posibles propiedades neuroprotectoras. Los indoles están asociados con efectos antioxidantes y antineuroinflamatorios. Investigar si this compound protege a las neuronas del estrés oxidativo o la inflamación podría ser valioso .
Sistemas de Administración de Fármacos
Las amidas juegan un papel crucial en la administración de fármacos debido a su estabilidad y facilidad de síntesis. Los investigadores podrían explorar this compound como un bloque de construcción para nuevos sistemas de administración de fármacos. Su carácter lipofílico y sus posibles interacciones con las membranas biológicas podrían mejorar el transporte de fármacos .
Andamiaje para la Química Medicinal
Finalmente, nuestro compuesto sirve como un andamiaje para estudios de química medicinal adicionales. Al modificar sus sustituyentes, los investigadores pueden crear análogos con propiedades a la medida. Estas modificaciones podrían conducir a candidatos a fármacos optimizados para aplicaciones terapéuticas específicas .
Propiedades
IUPAC Name |
N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-3-13(4-2)17(21)14-11-16(19-12-14)18(22)20-15-9-7-5-6-8-10-15/h11-13,15,19H,3-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSCBBMHDMBPNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)C1=CNC(=C1)C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901330142 | |
| Record name | N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50085837 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
439096-45-4 | |
| Record name | N-cycloheptyl-4-(2-ethylbutanoyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901330142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2540366.png)
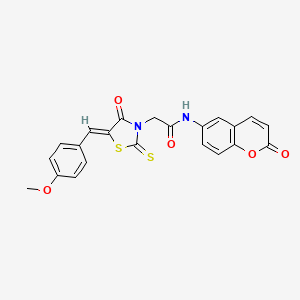
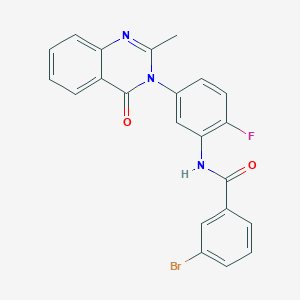

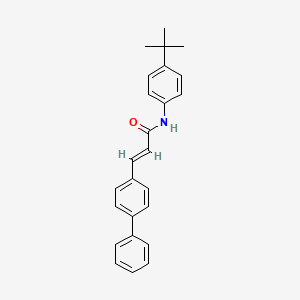
![N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-2-nitrobenzenecarboxamide](/img/structure/B2540377.png)
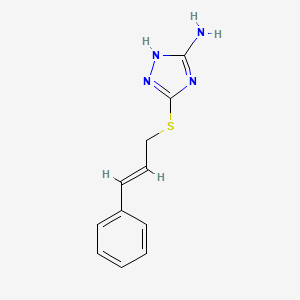


![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzamide](/img/structure/B2540382.png)
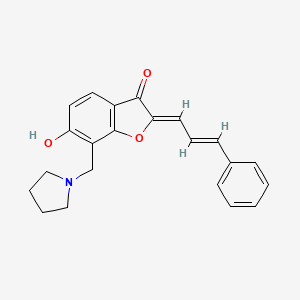
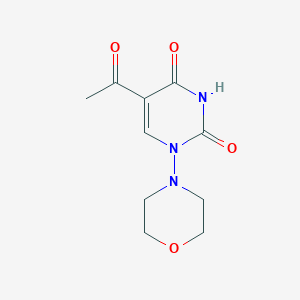
![7-Fluoro-4-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]quinazoline](/img/structure/B2540386.png)